FEMA 2062, also known as 4-methyl-2-heptenal, is a chemical compound classified as an aldehyde. It is primarily utilized in the flavor industry due to its characteristic aroma and flavor profile. The compound is recognized for its role in enhancing the sensory attributes of various food products. FEMA 2062 is part of the Flavor and Extract Manufacturers Association's Generally Recognized As Safe (GRAS) list, which indicates its accepted use in food flavoring applications.
The synthesis of FEMA 2062 typically involves the reaction of 4-methyl-2-heptenal with methanol. This reaction is conducted under controlled conditions to ensure a high yield of the desired product. The synthetic route can be summarized as follows:
The synthesis process must adhere to strict safety measures due to the reactive nature of the chemicals involved. Monitoring parameters such as temperature, pressure, and reaction time is critical to prevent unwanted side reactions and ensure a clean product yield.
FEMA 2062 has a molecular formula of CHO, indicating it contains eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The structure can be represented as follows:
FEMA 2062 can undergo various chemical reactions that alter its structure and properties:
The outcomes of these reactions depend on specific reagents used and their concentrations, as well as environmental conditions such as pH and temperature.
The mechanism of action for FEMA 2062 involves its interaction with biological receptors or enzymes within cellular pathways. Upon binding to these targets, it can induce changes in cellular processes that may affect flavor perception or other physiological responses.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to characterize FEMA 2062's purity and composition in various formulations.
FEMA 2062 finds extensive use in scientific applications, particularly within the food industry:
The mid-20th century witnessed transformative innovation in flavor science as synthetic compounds emerged to complement natural extracts. Food manufacturers increasingly turned to synthetic alternatives to address challenges of scarcity, cost volatility, and inconsistent quality in botanically derived flavors. Alpha-amylcinnamaldehyde dimethyl acetal (FEMA 2062) exemplified this transition, developed as a stable acetal derivative of alpha-amylcinnamaldehyde. Its molecular structure (C₁₆H₂₄O₂) features a heptene chain linked to a benzylidene group with dimethoxy substitution, conferring enhanced stability compared to aldehyde precursors while retaining floral-jasmine sensory characteristics [3] [7]. This structural innovation aligned with industry demand for versatile, heat-stable flavorants suitable for processed foods – particularly baked goods and confectionery where thermal processing degrades delicate natural extracts. The compound's organoleptic profile, described as "bland jasmine lily green lemon" at 100% concentration [3], offered formulators a cost-effective alternative to natural jasmine absolutes, which remain among the most expensive floral materials in flavor chemistry.
Table 1: Key Historical Milestones in Synthetic Flavor Development
Time Period | Regulatory Context | Technological Drivers | Industry Impact |
---|---|---|---|
1950-1960 | Formation of FEMA (1959) | Advancements in organic synthesis | First-generation synthetic flavorants |
1960-1970 | GRAS concept formalized (1958) | Gas chromatography analysis | Standardized flavor profiles |
1971-1980 | FEMA 2062 listed (1970s) | Stability enhancement techniques | Heat-resistant flavor systems |
1981-1990 | JECFA evaluations expanded | Mass spectrometry identification | Global harmonization initiatives |
The FEMA GRAS (Generally Recognized As Safe) assessment paradigm represents a rigorous, collaborative scientific process distinct from formal regulatory approval pathways. When evaluating alpha-amylcinnamaldehyde dimethyl acetal (FEMA 2062), the FEMA Expert Panel employed a multi-parametric safety assessment framework incorporating:
The GRAS determination (FEMA #2062) reflected consensus among qualified experts that the flavoring substance was safe under conditions of intended use. This designation carried significant commercial implications:
The compound's GRAS status was subsequently reaffirmed during the FEMA GRAS Reassessment program, which reviewed original determinations using contemporary scientific standards and exposure models.
The safety evaluation pathways of FEMA 2062 (JECFA #681) demonstrate both convergence and distinction between international and U.S. regulatory frameworks:
Table 2: Specifications Comparison for FEMA 2062
Parameter | JECFA 681 (2001) | FDA 21CFR172.515 | Analytical Significance |
---|---|---|---|
Assay Purity | ≥97% (isomer sum) | Not specified | Ensures batch consistency and impurity control |
Acid Value | ≤1.0 mg KOH/g | Not specified | Monitors acid-catalyzed degradation products |
Specific Gravity | 0.954-0.963 @20°C | Not specified | Confirms molecular identity and distillation quality |
Refractive Index | 1.504-1.511 | Not specified | Detects solvent dilution or adulteration |
Solubility | Slightly soluble in water; miscible in ethanol | Compliant with food-grade solvents | Guides solvent selection for food applications |
Methodological Differences:
Harmonization Challenges:
Table 3: Regulatory Evaluation Criteria Comparison
Evaluation Dimension | FEMA GRAS Process | JECFA 681 Assessment | FDA Regulatory Status |
---|---|---|---|
Primary Focus | Safety under intended use conditions | Chemical specifications & hazard characterization | Compliance with broad category requirements |
Toxicological Requirements | Structure-activity, metabolism, exposure estimates | Group evaluation with read-across data | Relies on FEMA/JECFA evaluations |
Chemical Specifications | Implicit via GMP | Explicit purity/identity criteria | Implicit via GMP |
Binding Authority | Industry self-regulation | Advisory to UN member states | U.S. legal requirement |
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